

The Structure-Activity Relationship of FLT3 Kinase Inhibitors: A Technical Guide

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Compound of Interest		
Compound Name:	KRN383 analog	
Cat. No.:	B10752778	Get Quote

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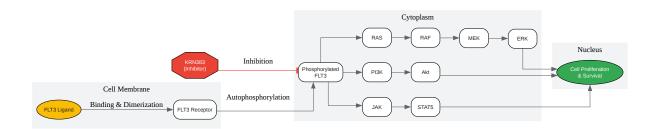
Abstract

FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. This has made FLT3 a key therapeutic target for the development of small molecule inhibitors. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of FLT3 inhibitors, detailed experimental protocols for their evaluation, and a visual representation of the relevant biological pathways and experimental workflows. While specific SAR data for KRN383 analogs is not publicly available, this document will utilize data for other well-characterized FLT3 inhibitors to illustrate the principles of SAR in this class of compounds.

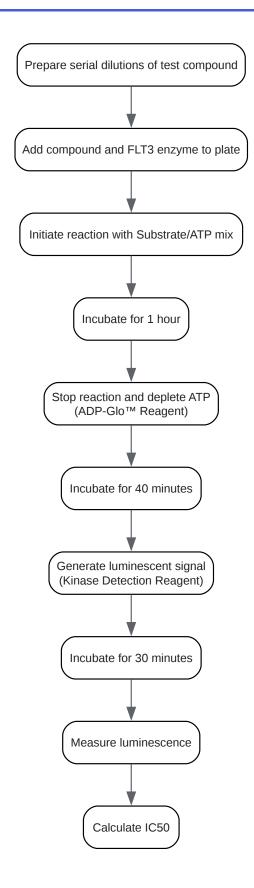
The FLT3 Signaling Pathway

The binding of the FLT3 ligand (FL) to the FLT3 receptor triggers its dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of downstream pathways crucial for cell survival, proliferation, and differentiation. Key signaling cascades activated by FLT3 include the RAS/MEK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. In AML, internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 lead to ligand-independent, constitutive activation of the kinase and its downstream signaling, promoting leukemogenesis.









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